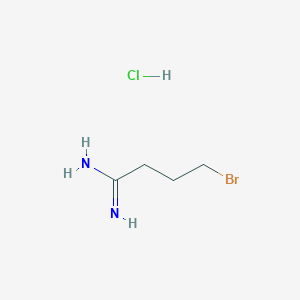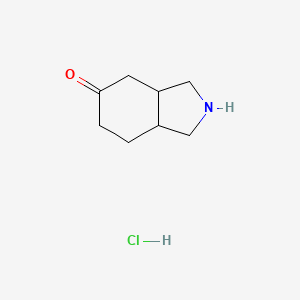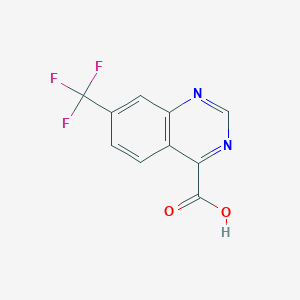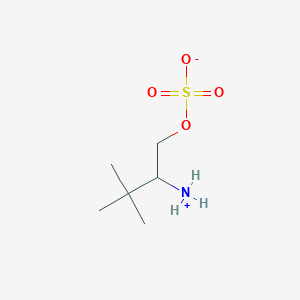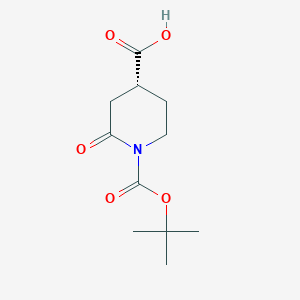
(R)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid typically involves the introduction of the tert-butoxycarbonyl group into a piperidine derivative. One common method involves the use of tert-butyl chloroformate as the tert-butoxycarbonylating agent. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of ®-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for continuous production, which is more efficient and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
®-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry
In organic chemistry, ®-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its tert-butoxycarbonyl group serves as a protecting group for amines, allowing for selective reactions to occur at other functional groups .
Biology and Medicine
In medicinal chemistry, this compound is used in the synthesis of pharmaceutical agents. The tert-butoxycarbonyl group can be removed under mild conditions, making it useful for the protection of sensitive functional groups during multi-step synthesis .
Industry
In the materials science industry, ®-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid is used in the production of polymers and other advanced materials. Its unique chemical properties allow for the creation of materials with specific characteristics .
Mechanism of Action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid involves its role as a protecting group. The tert-butoxycarbonyl group can be introduced into a molecule to protect amine groups from unwanted reactions. This protection is achieved through the formation of a stable carbamate linkage. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butoxycarbonyl-2-oxopiperidine-4-carboxylic acid
- tert-Butoxycarbonyl-2-oxopiperidine-4-carboxylic acid
Uniqueness
®-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the tert-butoxycarbonyl group provides a versatile protecting group that can be easily introduced and removed, making it valuable in synthetic chemistry .
Properties
Molecular Formula |
C11H17NO5 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)6-8(12)13/h7H,4-6H2,1-3H3,(H,14,15)/t7-/m1/s1 |
InChI Key |
AFIJIYFXDXHROA-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](CC1=O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)


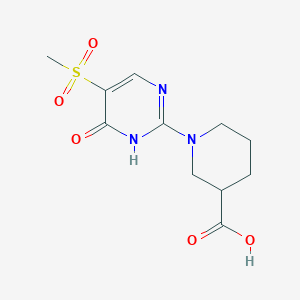
![tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate](/img/structure/B13013136.png)
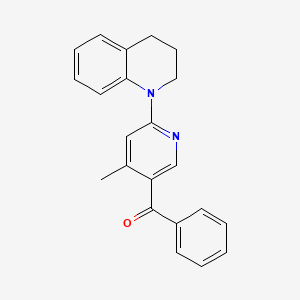


![N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine](/img/structure/B13013151.png)
